1-Cyclopentyl-3-[3-(furan-3-YL)-3-hydroxypropyl]urea
Description
Properties
IUPAC Name |
1-cyclopentyl-3-[3-(furan-3-yl)-3-hydroxypropyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c16-12(10-6-8-18-9-10)5-7-14-13(17)15-11-3-1-2-4-11/h6,8-9,11-12,16H,1-5,7H2,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTQRLQPALYAFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-3-[3-(furan-3-YL)-3-hydroxypropyl]urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hydroxypropyl Intermediate: The synthesis begins with the preparation of 3-(furan-3-YL)-3-hydroxypropylamine through a nucleophilic substitution reaction involving furan and an appropriate halogenated propanol.
Urea Formation: The hydroxypropyl intermediate is then reacted with cyclopentyl isocyanate under controlled conditions to form the desired urea derivative. This step is typically carried out in the presence of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-3-[3-(furan-3-YL)-3-hydroxypropyl]urea undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the furan ring or the urea moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the furan ring or the cyclopentyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced furan derivatives or modified urea structures.
Substitution: Formation of substituted furan or cyclopentyl derivatives.
Scientific Research Applications
1-Cyclopentyl-3-[3-(furan-3-YL)-3-hydroxypropyl]urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of novel materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-[3-(furan-3-YL)-3-hydroxypropyl]urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The hydroxypropyl and furan moieties play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 1-Cyclopentyl-3-[3-(furan-3-YL)-3-hydroxypropyl]urea, we analyze structurally analogous urea derivatives and their properties. The following table summarizes key differences and similarities:
Structural and Functional Insights:
Substituent Effects: Cyclopentyl vs. Fluorophenylmethyl: The cyclopentyl group in the target compound likely reduces metabolic oxidation compared to the fluorophenylmethyl group in Example 11, which may be prone to cytochrome P450-mediated dealkylation. However, the fluorophenyl group enhances π-π stacking interactions with aromatic residues in target proteins . Hydroxypropyl-Furan vs. In contrast, the trifluoromethyl-furan in Example 11 enhances electronegativity and metabolic resistance, critical for prolonged biological activity .
Biological Relevance :
- Example 11 derivatives (EP 4 374 877 A2) demonstrate antiviral/anticancer efficacy via enzyme inhibition, attributed to their trifluoromethyl and pyridazine-carboxamide motifs. The target compound’s urea backbone and hydroxypropyl-furan chain may favor kinase or protease inhibition, though experimental validation is absent in the provided evidence .
Research Findings and Limitations
- Synthesis Pathways : Both compounds are synthesized via multi-step reactions involving ester intermediates and coupling agents, as described in EP 4 374 877 A2. The target compound’s hydroxypropyl chain likely requires protective group strategies to prevent side reactions during synthesis .
- Data Gaps: No direct pharmacological or pharmacokinetic data for 1-Cyclopentyl-3-[3-(furan-3-YL)-3-hydroxypropyl]urea are available in the cited patent. Comparative analyses rely on structural extrapolation from related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
